(6R,7R)-1-[(4S,5R)-4-(acetyloxy)-5-benzyl-3-methylidenehexyl]-4,7-dihydroxy-6-[(11-phenoxyundecyl)oxy]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID7966163C6g” involves a series of chemical reactions starting from basic organic molecules. The process typically includes:
Step 1: Initial reaction of a primary organic molecule with a halogenating reagent to introduce halogen atoms.
Step 2: Subsequent reaction with a nucleophile to replace the halogen atoms with desired functional groups.
Step 3: Final purification steps to isolate the compound in its pure form.
Industrial Production Methods: In an industrial setting, the production of “PMID7966163C6g” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Controlled temperature and pressure conditions: to facilitate the reactions.
Use of catalysts: to speed up the reaction rates.
Purification techniques: such as crystallization and chromatography to obtain the final product
Chemical Reactions Analysis
Types of Reactions: “PMID7966163C6g” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
“PMID7966163C6g” has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of “PMID7966163C6g” involves its interaction with specific molecular targets, such as enzymes or receptors. It binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
“PMID7966163C6g” can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Compound A: Known for its high affinity for metal ions.
Compound B: Exhibits strong antioxidant properties.
Compound C: Used as a precursor in the synthesis of pharmaceuticals.
Uniqueness: What sets “PMID7966163C6g” apart is its specific binding affinity and selectivity for certain molecular targets, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C42H56O14 |
---|---|
Molecular Weight |
784.9 g/mol |
IUPAC Name |
(6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-4,7-dihydroxy-6-(11-phenoxyundecoxy)-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C42H56O14/c1-28(33(54-30(3)43)29(2)27-31-19-13-11-14-20-31)23-24-40-34(44)35(42(56-40,39(49)50)41(51,38(47)48)36(55-40)37(45)46)53-26-18-10-8-6-4-5-7-9-17-25-52-32-21-15-12-16-22-32/h11-16,19-22,29,33-36,44,51H,1,4-10,17-18,23-27H2,2-3H3,(H,45,46)(H,47,48)(H,49,50)/t29-,33-,34-,35-,36?,40?,41?,42?/m1/s1 |
InChI Key |
QBTROWHSMGZXCV-RQURQNPSSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)[C@@H](C(=C)CCC23[C@@H]([C@H](C(O2)(C(C(O3)C(=O)O)(C(=O)O)O)C(=O)O)OCCCCCCCCCCCOC4=CC=CC=C4)O)OC(=O)C |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(C(=C)CCC23C(C(C(O2)(C(C(O3)C(=O)O)(C(=O)O)O)C(=O)O)OCCCCCCCCCCCOC4=CC=CC=C4)O)OC(=O)C |
Origin of Product |
United States |
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